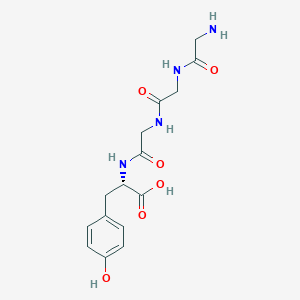

Glycylglycylglycyl-L-tyrosine

Description

Defining the Oligopeptide and its Amino Acid Constituents

Glycylglycylglycyl-L-tyrosine is classified as an oligopeptide, specifically a tetrapeptide, which means it is a molecule formed by the linkage of four amino acids via peptide bonds. ncert.nic.in The sequence of this peptide consists of three glycine (B1666218) residues followed by a single L-tyrosine residue at the C-terminus.

Glycine (Gly): As the simplest amino acid, with a single hydrogen atom as its side chain, glycine imparts significant conformational flexibility to the peptide backbone. researchgate.net The presence of three consecutive glycine units creates a highly pliable chain, acting as a flexible spacer or linker.

L-Tyrosine (Tyr): This aromatic amino acid features a large phenolic side group (a phenol (B47542) ring). isprd.in This group is crucial for many of the peptide's potential functions, including hydrogen bonding, π-π stacking interactions, and serving as a site for chemical modifications like phosphorylation or cross-linking. nih.govfrontiersin.org Tyrosine is considered a conditionally essential amino acid in humans. clevelandclinic.org

The combination of a flexible triglycine (B1329560) segment with the rigid, functional aromatic ring of tyrosine results in an amphiphilic molecule with distinct domains.

| Property | Data |

| Full Name | This compound |

| Abbreviation | GGGY |

| Molecular Formula | C₁₅H₂₀N₄O₆ |

| Molecular Weight | 352.34 g/mol |

| Structure | A linear chain of three glycine amino acids linked by peptide bonds, terminating with an L-tyrosine amino acid. |

| Constituent Amino Acid | Abbreviation | Key Characteristics |

| Glycine | Gly / G | Simplest amino acid; provides high conformational flexibility. researchgate.net |

| L-Tyrosine | Tyr / Y | Aromatic side chain (phenol group); involved in hydrogen bonding, π-π stacking, and is a site for enzymatic and chemical modification. isprd.innih.gov |

Positioning this compound within Peptide Research Domains

While specific studies focusing exclusively on this compound are limited, its structure allows for logical positioning within several advanced research areas, primarily driven by the terminal tyrosine residue.

Self-Assembly and Hydrogel Formation: A significant area of peptide research is the development of self-assembling materials for biomedical applications like tissue engineering and drug delivery. nih.govnih.gov Peptides containing aromatic residues, particularly tyrosine, are known to self-assemble into ordered nanostructures such as nanofibers, nanotubes, and hydrogels. researchgate.net This assembly can be driven by non-covalent interactions or through the formation of covalent dityrosine (B1219331) cross-links. frontiersin.org The cross-linking of the phenolic groups on tyrosine can be initiated by enzymes or by photochemical methods, leading to the formation of a stable hydrogel network. rsc.orgfrontiersin.orgresearchgate.net In this context, the triglycine sequence in GGGY would serve as a flexible, hydrophilic linker, while the tyrosine residue would act as the functional "headgroup" responsible for the intermolecular interactions that lead to gelation. Shorter peptides like Glycyl-L-tyrosine have been investigated for their potential in forming such materials. nih.gov

Enzyme Substrate and Inhibitor Studies: Peptides are fundamental tools for studying enzyme kinetics and specificity. The structure of this compound makes it a potential substrate for peptidases, particularly carboxypeptidases that cleave amino acids from the C-terminus of a peptide chain. Research on related peptides, such as the dipeptide Glycyl-L-tyrosine, has shown they can be substrates for enzymes like carboxypeptidase A. medchemexpress.com Therefore, GGGY could be used in biochemical assays to characterize the activity of known or novel proteolytic enzymes.

Biomaterials and Surface Modification: The tyrosine residue provides a reactive handle for covalently attaching the peptide to surfaces or other molecules. The phenolic side chain can undergo specific chemical reactions, allowing GGGY to be used as a building block in more complex biomaterials. nih.gov For instance, peptides with terminal tyrosine and histidine tags have been used to create peptide nanoclusters through a tyrosine-based crosslinking reaction, enhancing properties like immunogenicity. nih.gov The flexible glycine spacer could provide the necessary distance and orientation for the tyrosine to react efficiently when designing functionalized surfaces or nanoparticles.

Structure

3D Structure

Properties

CAS No. |

5550-81-2 |

|---|---|

Molecular Formula |

C15H20N4O6 |

Molecular Weight |

352.34 g/mol |

IUPAC Name |

(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H20N4O6/c16-6-12(21)17-7-13(22)18-8-14(23)19-11(15(24)25)5-9-1-3-10(20)4-2-9/h1-4,11,20H,5-8,16H2,(H,17,21)(H,18,22)(H,19,23)(H,24,25)/t11-/m0/s1 |

InChI Key |

NNTAZTJRHAOLHK-NSHDSACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CN)O |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Glycylglycylglycyl L Tyrosine

Spectroscopic Characterization

Spectroscopic methods are invaluable for probing the conformational landscape of peptides in a non-destructive manner. These techniques provide insights into the local environment of atomic nuclei, the secondary structure, and the characteristic vibrations of the molecule's chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), a detailed picture of the peptide's conformational preferences can be constructed.

For a peptide like glycylglycylglycyl-L-tyrosine, ¹H and ¹³C NMR are primary methods of investigation. nih.govresearchgate.net The chemical shifts of the amide protons are particularly sensitive to hydrogen bonding, a key determinant of secondary structure. The α-proton chemical shifts provide information about the backbone dihedral angles (φ and ψ).

While specific high-resolution NMR data for this compound is not extensively published, data from its constituent amino acids, glycine (B1666218) and tyrosine, and related peptides like Tyr-Gly-Gly, provide a basis for expected values. nih.govhmdb.cansf.govescholarship.org In aqueous solution, short, flexible peptides like this tetrapeptide are expected to exist as an ensemble of rapidly interconverting conformers, rather than a single, rigid structure. This dynamic nature would be reflected in averaged chemical shifts and the absence of strong, long-range NOEs. Temperature-dependent NMR studies can further illuminate these dynamics, revealing changes in hydrogen bonding and conformational populations. nsf.gov

| Atom | Expected Chemical Shift (ppm) |

|---|---|

| Glycine Cα | 41-44 |

| Glycine C' (carbonyl) | 172-175 |

| Tyrosine Cα | 54-57 |

| Tyrosine Cβ | 36-39 |

| Tyrosine Cγ (aromatic C-H) | 130-132 |

| Tyrosine Cδ (aromatic C-H) | 115-117 |

| Tyrosine Cε (aromatic C-OH) | 155-158 |

| Tyrosine C' (carbonyl) | 173-176 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of peptides and proteins. nih.govamericanpeptidesociety.orgyoutube.com The far-UV region (typically 190-250 nm) is particularly sensitive to the peptide backbone conformation. youtube.com

For this compound, which lacks strong helix- or sheet-forming propensities due to its glycine content, the CD spectrum in aqueous solution is expected to be characteristic of a random coil or polyproline II (PPII) conformation. nih.gov A random coil structure is typically indicated by a strong negative band near 200 nm. researchgate.netresearchgate.net The aromatic side chain of tyrosine can also contribute to the far-UV CD spectrum, which may require correction methods for accurate secondary structure estimation. nih.govspringernature.com The presence of a PPII structure, a more extended and regular conformation than a true random coil, is characterized by a negative band around 200 nm and a weak positive band near 220 nm. nih.gov The exact shape and magnitude of the CD spectrum can be influenced by factors such as pH, temperature, and solvent polarity, reflecting the conformational flexibility of the peptide. subr.edu

| Secondary Structure | Positive Band(s) (nm) | Negative Band(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| Polyproline II (PPII) | ~220 (weak) | ~200 |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are highly sensitive to the local chemical environment, conformation, and hydrogen bonding of the peptide backbone and amino acid side chains. nih.govresearchgate.net

The most informative vibrational bands for peptide secondary structure are the amide bands. leibniz-fli.denih.gov The Amide I band (1600-1700 cm⁻¹) is primarily due to the C=O stretching vibration and is highly sensitive to backbone conformation. leibniz-fli.de The Amide II band (1510-1580 cm⁻¹) arises from N-H bending and C-N stretching. leibniz-fli.demit.edu The relative position and intensity of these bands can help distinguish between different secondary structures. researchgate.netresearchgate.net

In addition to the backbone vibrations, the tyrosine side chain has characteristic Raman signals that can be used as markers. researchgate.net For instance, strong Raman lines for tyrosine are typically observed around 1616, 1210, and 850 cm⁻¹. researchgate.net For this compound, the vibrational spectra would likely show features characteristic of a disordered or extended conformation, alongside the distinct signature of the tyrosine residue. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Assignment |

|---|---|---|

| Amide A | ~3300 | N-H Stretch |

| Amide I | 1600-1700 | C=O Stretch |

| Amide II | 1510-1580 | N-H Bend, C-N Stretch |

| Amide III | 1200-1300 | C-N Stretch, N-H Bend |

| Tyrosine Ring (Y1) | ~1616 | Ring Breathing |

| Tyrosine Ring (Y3) | ~1210 | Ring Breathing |

| Tyrosine Ring (Y5) | ~850 | Ring Breathing (Fermi Resonance) |

Diffraction Techniques for Solid-State Structure

While spectroscopic methods excel at characterizing peptides in solution, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography of Tyrosine-Containing Peptides

These studies reveal that the solid-state conformation is stabilized by a network of intermolecular interactions, including hydrogen bonds between the peptide backbones and between the backbone and the tyrosine hydroxyl group. The aromatic rings of tyrosine residues often engage in π-π stacking interactions, which are a significant force in the packing of peptide structures. nih.gov The flexible glycine residues can adopt various conformations to facilitate efficient crystal packing. In the crystal structure of L-valyl-glycyl-glycine, for example, the molecules form a parallel-chain β-structure. umich.edu It is plausible that this compound could adopt a similar sheet-like structure or other organized assemblies in its crystalline form.

Electron Diffraction Studies of Microcrystalline Forms

For materials that form crystals too small for conventional X-ray diffraction, microcrystal electron diffraction (MicroED) has emerged as a powerful alternative. researchgate.netnih.govescholarship.org This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals. nih.govresearchgate.net

MicroED has been successfully applied to determine the structures of various peptides, particularly those that form microcrystalline aggregates, such as amyloid-forming segments. escholarship.org Given that this compound is a small peptide, it may form microcrystals amenable to MicroED analysis. This technique could reveal the atomic details of its solid-state structure, including backbone conformation, hydrogen-bonding networks, and side-chain packing, even from powder samples. researchgate.netresearchgate.net The ability of MicroED to work with vanishingly small crystals makes it a promising avenue for the future structural elucidation of this and other challenging peptide systems. nih.gov

Computational Structural Biology and Modeling

Computational structural biology provides a powerful lens through to examine the dynamic nature of peptides like this compound at an atomic level. These methods allow for the exploration of a vast conformational space, identifying stable structures and the transitions between them, which are often inaccessible to experimental techniques alone.

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the study of the time-dependent behavior of molecules. For a flexible peptide such as this compound, MD simulations can provide a detailed picture of its accessible conformations in various environments.

By repeatedly solving Newton's equations of motion for the atoms in the peptide and the surrounding solvent, MD simulations generate a trajectory that describes the positions, velocities, and forces of the atoms over time. This trajectory provides a rich dataset from which to extract information about the peptide's conformational preferences.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such simulations can be applied. A typical simulation protocol would involve:

System Setup: The peptide structure would be built and solvated in a box of water molecules, with ions added to neutralize the system.

Energy Minimization: The initial system would be energy-minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system would be gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.

Production Run: Long-timescale simulations would then be carried out to sample a wide range of conformational states.

Analysis of the resulting trajectory would reveal the peptide's dynamic behavior, including the flexibility of the polyglycine backbone and the orientation of the tyrosine side chain. Clustering algorithms can be used to group similar conformations and identify the most populated structural families. While a specific data table for this exact peptide is not available, a representative table illustrating typical results from MD simulations of a similar tetrapeptide is shown below.

| Cluster ID | Population (%) | Average RMSD (Å) | Key Dihedral Angles (φ, ψ) | Predominant Secondary Structure |

| 1 | 35.2 | 0.85 | Gly1(-150, 150), Gly2(-80, 100), Gly3(60, 30), Tyr4(-120, 130) | Extended/Random Coil |

| 2 | 22.5 | 1.10 | Gly1(-70, -40), Gly2(140, -170), Gly3(-65, -35), Tyr4(-130, 140) | β-turn (Type II) |

| 3 | 15.8 | 1.32 | Gly1(55, 45), Gly2(-100, 10), Gly3(-70, -50), Tyr4(-140, 150) | γ-turn |

| 4 | 10.1 | 1.55 | Gly1(-140, 160), Gly2(-150, 155), Gly3(-130, 140), Tyr4(-110, 120) | Fully Extended |

This table is illustrative and represents typical data that would be obtained from an MD simulation of a flexible tetrapeptide.

To gain a deeper understanding of the electronic properties and the nature of non-covalent interactions within this compound, Quantum Mechanical (QM) calculations are employed. These methods, based on the principles of quantum mechanics, provide highly accurate descriptions of molecular structures, energies, and electronic charge distributions.

For a molecule of this size, Density Functional Theory (DFT) is a commonly used QM method that offers a good balance between accuracy and computational cost. QM calculations can be used to:

Optimize the geometry of different conformers identified from MD simulations to a high level of accuracy.

Calculate the relative energies of these conformers to determine their thermodynamic stability.

Analyze the electron density to understand the nature of intramolecular hydrogen bonds and other non-covalent interactions.

Predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data.

Detailed Research Findings:

A representative data table summarizing the kind of results expected from QM calculations on different conformers of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Intramolecular Interactions |

| Extended | 0.00 | 2.5 | Backbone-backbone H-bonds |

| β-turn | -1.25 | 3.8 | C=O(i)···H-N(i+3) H-bond |

| γ-turn | -0.80 | 3.1 | C=O(i)···H-N(i+2) H-bond |

| Folded (Tyr-Backbone) | -2.50 | 4.5 | Tyr OH···Backbone C=O H-bond |

This table is illustrative and represents typical data that would be obtained from QM calculations on a flexible tetrapeptide.

The interplay of intramolecular hydrogen bonds is a primary determinant of the folded structures of peptides. In this compound, several types of hydrogen bonds can be envisaged:

Backbone-backbone hydrogen bonds: These can lead to the formation of canonical secondary structures like β-turns and γ-turns. The high flexibility of the glycine residues allows the peptide backbone to adopt the necessary dihedral angles for these turns to form.

Side chain-backbone hydrogen bonds: The hydroxyl group of the tyrosine side chain can act as a hydrogen bond donor to a backbone carbonyl oxygen, or the phenolic ring can act as a weak hydrogen bond acceptor. Studies on tyrosine-containing peptides have highlighted the significant contribution of such hydrogen bonds to protein stability. nih.govresearchgate.net

Side chain-side chain interactions: While not possible in this specific peptide due to the single aromatic residue, in larger peptides, these interactions play a crucial role.

Detailed Research Findings:

The presence of a Glycine-Tyrosine motif can be significant. In larger proteins, such motifs have been identified as forming a "folding core" that is important for structural stability. plos.orgnih.govnih.govplos.org The interaction often involves the aromatic side chain of tyrosine positioned over the glycine residue of a neighboring strand. plos.org While this compound is a small, linear peptide, the potential for a transient, folded conformation where the tyrosine side chain interacts with the polyglycine backbone is high.

Computational studies on similar peptides, like tyrosyl-glycyl-glycine (YGG), have shown that as the peptide chain lengthens, the number of stable conformers can decrease despite the increase in degrees of freedom, suggesting a preference for specific folded structures. nih.gov In YGG, the stabilizing forces are dominated by hydrogen bonding, a feature that would be expected to be prominent in this compound as well. nih.gov

A predictive table of potential intramolecular hydrogen bonds and their characteristics in this compound is provided below.

| Hydrogen Bond Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| β-turn (Type I) | Gly(3)-NH | Gly(1)-CO | 2.1 | -3.5 |

| γ-turn (Inverse) | Gly(2)-NH | Gly(3)-CO | 2.0 | -2.8 |

| Side chain-Backbone | Tyr(4)-OH | Gly(2)-CO | 1.9 | -4.2 |

| Side chain-Backbone | Tyr(4)-OH | Gly(1)-CO | 2.3 | -3.1 |

This table is illustrative and represents predicted data based on the analysis of similar peptide structures.

Biochemical Interactions and Metabolic Processing of Glycylglycylglycyl L Tyrosine

Enzymatic Hydrolysis and Proteolytic Cleavage

The breakdown of peptides is a critical step in their metabolism, making them available for cellular use. This process, known as proteolysis, is carried out by enzymes called peptidases or proteases that break the peptide bonds between amino acids. qiagenbioinformatics.com

Specificity Profiling of Peptidases Towards Glycyl-Glycyl-Tyrosine Sequences

Peptidases exhibit specificity, meaning they recognize and cleave particular amino acid sequences. For a peptide ending in a tyrosine residue, such as Glycylglycylglycyl-L-tyrosine, carboxypeptidases are of particular interest. Carboxypeptidase A (CPA), a zinc-containing metalloenzyme, is known to hydrolyze peptides with C-terminal aromatic or branched aliphatic amino acids. Studies on the dipeptide Glycyl-L-tyrosine (Gly-Tyr) have shown it can act as a substrate for CPA. researchgate.netnih.gov Depending on the pH, Gly-Tyr can either be hydrolyzed by the enzyme or act as an inhibitor. researchgate.netnih.gov At low pH, the di-ionic form of the dipeptide undergoes hydrolysis, whereas at high pH, its monoionic form can chelate the active site's zinc ion, inhibiting the enzyme. researchgate.netnih.gov

Aminopeptidases, which cleave the N-terminal amino acid, would also be involved in the catabolism of this compound. A novel TET aminopeptidase (B13392206) complex from Pyrococcus horikoshii, for instance, has demonstrated strict specificity for cleaving N-terminal glycine (B1666218) residues. nih.gov Therefore, the complete hydrolysis of this compound would likely involve the sequential action of both aminopeptidases and carboxypeptidases.

Kinetic Studies of Peptide Catabolism in Model Systems

Kinetic studies provide insight into the rate at which peptides are broken down. Research on the intravenous administration of synthetic dipeptides in healthy humans has demonstrated that Glycyl-L-tyrosine is rapidly cleared from the plasma. nih.gov The disappearance of the peptide from circulation is accompanied by a prompt and equimolar increase in the plasma concentrations of its constituent amino acids, glycine and tyrosine, indicating swift and quantitative hydrolysis. nih.gov

The table below summarizes the pharmacokinetic parameters for Glycyl-L-tyrosine following intravenous administration.

| Parameter | Value | Significance |

|---|---|---|

| Elimination Half-Life (t½) | 3.4 ± 0.3 min | Indicates very rapid clearance of the dipeptide from plasma. |

| Volume of Distribution (Vd) | ~ Extracellular Space | Suggests the peptide distributes primarily in the fluid outside of cells before hydrolysis. |

These findings suggest that a similar peptide, this compound, would also be subject to rapid enzymatic hydrolysis in biological systems.

Identification of Cleavage Products and Subsequent Metabolic Fates

The enzymatic cleavage of this compound would release its constituent amino acids: three glycine molecules and one L-tyrosine molecule. These amino acids then enter the body's free amino acid pool and are utilized in various metabolic pathways.

Glycine: As a simple amino acid, glycine is used in the synthesis of proteins, glutathione, purines, and heme.

L-Tyrosine: This aromatic amino acid is a precursor for the synthesis of critical biomolecules. chemicalbook.com Through a series of enzymatic reactions, tyrosine is converted into catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. chemicalbook.comnumberanalytics.comnih.gov It is also a precursor for the synthesis of thyroid hormones and the pigment melanin. chemicalbook.com The liver is the primary site for the hydroxylation of phenylalanine to produce tyrosine. nih.gov

Oligopeptide Transport and Uptake Mechanisms at the Cellular Level

Oligopeptides, which are small peptides containing between two and twenty amino acids, are transported across cellular membranes by specific transporter proteins. ebi.ac.ukjax.org This process allows cells to take up peptides from the extracellular environment. The primary mechanism for this is the oligopeptide transport (Opp) system, which is part of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These transporters use the energy from ATP hydrolysis to move peptides into the cytoplasm. nih.gov

Studies using Chinese Hamster Ovary (CHO) cells have shown that dipeptides such as Glycyl-L-tyrosine are taken up by the cells and then cleaved intracellularly into their constituent amino acids before being used in metabolic pathways. nih.gov It is plausible that a tetrapeptide like this compound would be transported by similar oligopeptide transport systems. The family of oligopeptide transporters is diverse, with different members specializing in the transport of various peptides, metal-chelates, and glutathione. researchgate.netnih.gov

Post-Translational Modifications of the L-Tyrosine Residue within the Peptide

Post-translational modifications (PTMs) are chemical alterations to amino acid residues within proteins after they have been synthesized. These modifications can dramatically alter a protein's function, localization, or stability. The tyrosine residue, with its phenolic side chain, is a target for several important PTMs, including phosphorylation, sulfation, and nitration. numberanalytics.comnih.govresearchgate.net

It is crucial to note that regulated PTMs are typically discussed in the context of large proteins, where they serve as signaling switches. The modification of a small, soluble peptide like this compound is less understood as a specific signaling event, though it could potentially serve as a substrate for the enzymes that carry out these modifications.

Phosphorylation Dynamics and Signaling Implications

Tyrosine phosphorylation is one of the most critical PTMs in cellular signaling. nih.gov It involves the addition of a phosphate (B84403) group to the hydroxyl group of a tyrosine residue, a reaction catalyzed by protein tyrosine kinases (PTKs). nih.gov This modification is reversible, with protein tyrosine phosphatases (PTPs) removing the phosphate group. nih.gov

While tyrosine phosphorylation constitutes a small fraction of total cellular protein phosphorylation, it is a pivotal mechanism for controlling processes like cell growth, differentiation, and metabolism. nih.gov The addition of a negatively charged phosphate group can induce conformational changes in a protein, creating binding sites for other proteins that contain specific recognition domains, such as the SH2 domain, thereby propagating a signal. nih.govnih.gov Receptor tyrosine kinases (RTKs), for example, are activated by ligand binding, which triggers transphosphorylation of tyrosine residues in their cytoplasmic domains, initiating downstream signaling cascades. nih.govnih.gov

A small peptide like this compound could theoretically be a substrate for a protein tyrosine kinase if it can access the enzyme's active site. However, the signaling implications of such an event are not established. The phosphorylation of a small, freely diffusible peptide would not be anchored in the same way as a modification on a large protein scaffold (like a receptor or an adaptor protein), which is essential for the spatial and temporal organization of signaling pathways. Therefore, while phosphorylation is a key modification of tyrosine, its functional role and signaling consequences for a small peptide are likely to be very different from those observed in large proteins.

Sulfation Events and Their Modulatory Roles

Tyrosine sulfation is a crucial post-translational modification that occurs in the Golgi apparatus, catalyzed by tyrosylprotein sulfotransferases (TPSTs). mdpi.com This process involves the transfer of a sulfate (B86663) group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. mdpi.com While direct evidence for the sulfation of this compound is not available, the tyrosine residue within this peptide could theoretically serve as a substrate for TPSTs.

The addition of a negatively charged sulfate group can significantly alter a peptide's biological activity by affecting its conformation and its interactions with other molecules. nih.govresearchgate.net For instance, in many proteins, sulfated tyrosine residues are critical for mediating protein-protein interactions. nih.gov A prime example is the role of tyrosine sulfation in the activity of the fourth component of complement (C4), where sulfation is necessary for its proper interaction with its activating protease, C1s. nih.gov Inhibition of sulfation leads to a significant reduction in the hemolytic activity of C4. nih.gov

The functional consequences of tyrosine sulfation are diverse and context-dependent. In some cases, it enhances biological activity, as seen with certain peptide hormones like cholecystokinin, while in other instances, it may play a role in protein trafficking and secretion. researchgate.net The structural context of the tyrosine residue, including the surrounding amino acid sequence, often dictates its susceptibility to sulfation and the functional impact of this modification.

Table 1: Examples of Proteins Undergoing Tyrosine Sulfation and the Functional Consequences

| Protein/Peptide | Sulfated Tyrosine Site(s) | Functional Role of Sulfation | Reference |

| Complement Component C4 | α-chain | Essential for efficient cleavage by C1s and full hemolytic activity. | nih.gov |

| P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) | N-terminal region | Critical for binding to P-selectin, mediating leukocyte adhesion. | mdpi.com |

| CCR5 Chemokine Receptor | N-terminal tyrosine residues | Enhances binding affinity for its chemokine ligands (e.g., CCL3, CCL4) and HIV-1 gp120. | mdpi.com |

| Cholecystokinin (CCK) | Tyrosine residue | Greatly augments the peptide's hormonal activity. | researchgate.net |

This table presents examples of tyrosine sulfation in various proteins to illustrate the principle, as specific data for this compound is not available.

Nitration and Oxidative Stress-Induced Modifications of Tyrosine

The tyrosine residue in this compound is susceptible to modification under conditions of oxidative and nitrosative stress. A key modification is tyrosine nitration, the addition of a nitro group (-NO2) to one of the ortho positions on the phenolic ring of tyrosine, forming 3-nitrotyrosine. researchgate.net This reaction is often mediated by reactive nitrogen species such as peroxynitrite (ONOO-), which is formed from the rapid reaction of nitric oxide (NO) and superoxide (B77818) radicals. researchgate.netresearchgate.net

Tyrosine nitration is generally considered a marker of oxidative/nitrosative stress and can lead to significant alterations in protein function. nih.gov The introduction of the bulky, electron-withdrawing nitro group can disrupt protein structure, alter enzymatic activity, and interfere with normal cell signaling pathways. nih.govnih.gov For example, the nitration of tyrosine residues in enzymes like glutamine synthetase can mimic the effects of adenylylation, thereby regulating its activity. researchgate.net In the context of neurobiology, nitration of key proteins involved in glutamate (B1630785) transmission, such as NMDA receptors, is associated with the development of thermal hyperalgesia. nih.gov

While studies have not specifically investigated the nitration of this compound, the presence of a tyrosine residue makes it a potential target for nitration in environments with high levels of reactive nitrogen species. Such a modification would alter the peptide's chemical properties and could impact its biological interactions.

Table 2: Examples of Tyrosine Nitration and Its Documented Effects

| Protein | Modified Tyrosine Residue(s) | Consequence of Nitration | Reference |

| Glutamine Synthetase | Tyr-397, Tyr-326 | Mimics adenylylation, altering enzymatic regulation; can lead to inactivation. | researchgate.net |

| Cytochrome P450 (CYP2B6) | Y190, Y317, Y380 | Destabilizes the enzyme structure, targeting it for proteasomal degradation. | nih.gov |

| NMDA Receptor Subunits (GluN1, GluN2B) | Not specified | Associated with the development and maintenance of thermal hyperalgesia. | nih.gov |

| Muscle Glycogen (B147801) Phosphorylase | Tyr613 | Impairs catalytic activity and glycogen mobilization. |

This table provides examples of tyrosine nitration in different proteins to illustrate the process, as specific research on this compound is lacking.

Glycosylation and Other Covalent Adduct Formations

Glycosylation, the enzymatic attachment of sugar moieties to proteins and peptides, is another significant post-translational modification. While N-linked (to asparagine) and O-linked (to serine/threonine) glycosylation are more common, O-glycosylation of tyrosine is a known, albeit less studied, modification. nih.gov This process involves the formation of a glycosidic bond between a sugar and the hydroxyl group of a tyrosine residue. nih.gov

Bacterial pathogens have been shown to utilize tyrosine glycosylation as a mechanism to manipulate host cell functions. nih.gov For instance, effectors from Yersinia species can attach a GlcNAc sugar to a specific tyrosine residue on Rho family proteins, thereby interfering with the host's actin cytoskeleton. nih.gov In prokaryotes, complex polysaccharides have been found attached to tyrosine residues of S-layer proteins. nih.gov

The potential for this compound to undergo glycosylation would depend on the presence of specific glycosyltransferases that recognize the peptide sequence. If glycosylated, the addition of a carbohydrate chain, from a single sugar to a complex polysaccharide, would dramatically alter the peptide's size, solubility, and ability to interact with other molecules.

Beyond glycosylation, the tyrosine residue can form other covalent adducts. For example, it can be involved in cross-linking reactions within or between peptides, which can be induced by certain enzymes or oxidative conditions. The tyrosine residue is also a site for phosphorylation, a highly regulated and reversible modification crucial for signal transduction, though this falls outside the direct scope of this section. thermofisher.com

Table 3: Examples of Tyrosine Glycosylation

| Protein | Glycosylating Agent/Enzyme | Type of Glycan | Functional Implication | Reference |

| RhoA (in host cell) | Yersinia effector proteins (YeGT, YkGT) | GlcNAc | Manipulation of the host cell's actin cytoskeleton. | nih.gov |

| S-layer protein SpaA (Paenibacillus alvei) | WsfB O-oligosaccharyl:protein transferase | Complex polysaccharide | Formation of the S-layer glycoprotein structure. | nih.gov |

This table exemplifies the process of tyrosine glycosylation, as direct studies on this compound are not available.

Mechanistic Biological Activity Research of Glycylglycylglycyl L Tyrosine

Peptide Aggregation and Self-Assembly Studies

The self-assembly of peptides into ordered structures is a significant area of research, with implications for both materials science and disease. The propensity of a peptide to aggregate is influenced by its amino acid sequence and the surrounding environment.

The influence of the amino acid sequence and environmental factors on the aggregation of Glycylglycylglycyl-L-tyrosine has not been a direct focus of published research. The presence of three glycine (B1666218) residues would be expected to provide significant conformational flexibility, while the C-terminal tyrosine could drive aggregation through hydrophobic and aromatic interactions. However, without specific experimental studies, these remain theoretical considerations.

There is a lack of published research that provides spectroscopic or microscopic characterization of aggregates formed specifically by this compound. While techniques such as fluorescence microscopy and transmission electron microscopy are commonly used to study peptide aggregates, these methods have not been applied to this particular tetrapeptide according to the available literature. Research on DOPA-modified polyethylene (B3416737) glycols has utilized UV-vis spectroscopy to identify reaction intermediates during oxidative polymerization, a process that can lead to aggregation, but this does not directly pertain to this compound. researchgate.net

Antioxidant and Radical Scavenging Properties (derived from tyrosine moiety)

The antioxidant potential of peptides is a significant area of biochemical research, and in the case of this compound, this activity is primarily attributed to the presence of the L-tyrosine residue. The phenolic hydroxyl group within the tyrosine side chain is the key functional component responsible for exerting antioxidant effects. chemicalbook.com This structure enables the peptide to act as a potent radical scavenger, neutralizing highly reactive molecules such as free radicals that can cause cellular damage. chemicalbook.com

Research into the antioxidant mechanism of tyrosine and tyrosine-containing peptides has demonstrated that they can donate a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals, thereby terminating the oxidative chain reactions. chemicalbook.com This process is crucial in protecting biological macromolecules, including lipids, proteins, and nucleic acids, from oxidative damage that contributes to the pathogenesis of various diseases. chemicalbook.com The ability of a compound to scavenge free radicals is a key indicator of its antioxidant capacity.

The following table presents comparative data on the antioxidant activities of L-tyrosine and related reference compounds, illustrating its contribution to radical scavenging and inhibition of lipid peroxidation.

Table 1: Comparative In Vitro Antioxidant Activity

| Assay | L-tyrosine | L-Dopa | α-tocopherol | BHA | BHT |

|---|---|---|---|---|---|

| Inhibition of Lipid Peroxidation (%) at 20 µg/mL | 30.6 | 67.9 | 54.7 | 74.4 | 71.2 |

| DPPH Radical Scavenging Activity (%) at 30 µg/mL | 13.5 | 92.1 | 35.8 | 94.6 | 93.2 |

| Superoxide (B77818) Anion Scavenging Activity (%) at 1500 µg/mL | 28.4 | 47.9 | 36.5 | 40.2 | 43.7 |

| Hydrogen Peroxide Scavenging Activity (%) at 60 µg/mL | 38.4 | 45.6 | 40.1 | 42.8 | 48.2 |

Data sourced from comparative studies on L-tyrosine and standard antioxidants. researchgate.netnih.gov

Investigation of Antimicrobial Mechanisms (if applicable for the peptide or its derivatives)

Research into other tetrapeptides has shown that antimicrobial efficacy often arises from specific structural motifs. For example, ultrashort cationic peptides containing amino acids like ornithine and tryptophan have demonstrated potent action against bacteria. nih.gov These peptides typically exert their effect by disrupting the microbial cell membrane. nih.gov Furthermore, modifications such as N-terminal acylation or the formation of cyclic structures can significantly enhance antimicrobial potency. mdpi.com For instance, certain benzyl (B1604629) group-protected cyclic tetrapeptides have shown moderate activity against antibiotic-resistant Staphylococcus aureus. mdpi.com

The structure of this compound—a linear, neutral peptide at physiological pH—does not possess the common features typically associated with potent antimicrobial peptides, such as a net positive charge or an amphipathic design that facilitates membrane interaction and disruption. While some amino acid esters, including those of L-tyrosine, have been shown to possess antibacterial properties that correlate with their hydrophobicity, this activity is dependent on specific chemical modifications (e.g., esterification with long alkyl chains) that are not present in the simple peptide structure of this compound. nih.gov Therefore, while the potential for antimicrobial activity cannot be entirely ruled out without direct experimental evidence, it is not a property that would be predicted based on its chemical structure when compared to known antimicrobial peptides.

Advanced Analytical Methodologies for Glycylglycylglycyl L Tyrosine Research

Chromatographic Separations and Detection

Chromatography is an indispensable tool in peptide research, enabling the separation of the target molecule from impurities, reaction byproducts, and other components. The choice of chromatographic technique depends on the specific analytical goal, such as purification, purity assessment, or analysis of constituent parts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile biomolecules like peptides. sigmaaldrich.com For Glycylglycylglycyl-L-tyrosine, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier like trifluoroacetic acid (TFA).

The separation mechanism is based on the hydrophobic character of the peptide. This compound, with its tyrosine residue, possesses sufficient hydrophobicity to be retained on a C18 column. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which decreases the polarity and causes the peptide to move from the stationary phase into the mobile phase. The precise retention time is characteristic of the peptide under specific conditions and can be used for identification and quantification.

HPLC is crucial for both the purification of synthesized this compound and for determining its purity. google.com Purity is assessed by integrating the area of the peak corresponding to the peptide and comparing it to the total area of all peaks in the chromatogram. A patent for the related dipeptide, glycyl-L-tyrosine, specifies HPLC purity of ≥99.5% for the refined, pharmaceutical-grade product. google.com Similar standards would be applicable to the tetrapeptide in research and development.

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, C8 (e.g., 4.6 mm ID x 250 mm L) | Provides a nonpolar stationary phase for hydrophobic interaction. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to improve peak shape and provide counter-ions for basic residues. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | The organic modifier used to elute the peptide from the column. |

| Gradient | Linear gradient from ~5% to 95% Mobile Phase B | Gradually increases solvent strength to elute compounds based on their hydrophobicity. |

| Flow Rate | ~1.0 mL/min | Controls the speed of the separation. |

| Detection | UV Absorbance at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is specific for the tyrosine residue's aromatic ring. |

| Temperature | 25-40 °C | Affects viscosity and separation efficiency; consistency is key. nih.gov |

This table summarizes common starting conditions for the analysis of peptides like this compound. The exact parameters must be optimized for each specific application.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like peptides. nih.gov It offers very high separation efficiency, often exceeding that of HPLC, and requires minimal sample volume. wikipedia.org The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-mass ratio within a narrow, fused-silica capillary filled with a conductive buffer. wikipedia.org

For a tetrapeptide like this compound, CZE can effectively assess purity by separating it from deletion sequences (e.g., Glycyl-L-tyrosine), insertion sequences, or other peptidic impurities that may have slightly different charges or sizes. The separation is driven by an electric field, which induces electrophoretic migration of the charged peptide and electroosmotic flow (EOF) of the bulk buffer solution. wikipedia.org

Challenges in CE of peptides, such as the adsorption of positively charged analytes to the negatively charged capillary wall, can be overcome by using acidic buffers or by dynamically modifying the capillary surface with additives. researchgate.net The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and definitive identification of peptides and their impurities. mdpi.com

Table 2: Comparison of HPLC and CE for Peptide Purity Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |

|---|---|---|

| Primary Separation Principle | Partitioning based on hydrophobicity (in RP-HPLC) | Charge-to-mass ratio |

| Efficiency (Theoretical Plates) | High (typically 10,000-50,000) | Very High (typically >100,000) wikipedia.org |

| Sample Volume | Microliters (µL) | Nanoliters (nL) |

| Speed | Minutes to an hour | Often faster, typically minutes |

| Strengths | Robust, easily scalable for purification, well-established | Exceptional resolving power for similar species, minimal solvent use |

| Applicability to this compound | Excellent for purification and standard purity checks | Superior for resolving closely related impurities and for high-resolution purity assessment |

This table provides a comparative overview of the two main separation techniques for assessing the purity of this compound.

Gas Chromatography (GC) is a powerful analytical technique that separates compounds based on their volatility and interaction with a stationary phase. However, peptides like this compound are non-volatile due to their high molecular weight and the presence of polar carboxyl and amino groups. Therefore, GC cannot be used to analyze the intact peptide directly. thermofisher.com

Instead, GC is employed to analyze the constituent amino acids of the peptide after it has been hydrolyzed. The hydrolysis process breaks the peptide bonds, yielding a mixture of glycine (B1666218) and L-tyrosine. These individual amino acids are still not sufficiently volatile for GC analysis and must be chemically modified in a process called derivatization. sigmaaldrich.comthermofisher.com

Derivatization converts the polar functional groups into less polar, more volatile derivatives. sigmaaldrich.com A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create tert-butyl dimethylsilyl (TBDMS) or trimethylsilyl (B98337) (TMS) derivatives, respectively. sigmaaldrich.comthermofisher.com Another approach involves derivatization with alkyl chloroformates. nih.gov Once derivatized, the amino acids can be separated by GC and identified and quantified, typically by a coupled mass spectrometer (GC-MS). This approach confirms the amino acid composition and stoichiometry of the original peptide.

Table 3: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent | Abbreviation | Derivative Formed | Key Characteristics |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyl dimethylsilyl (TBDMS) | Forms stable derivatives that are less sensitive to moisture than TMS derivatives. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | trimethylsilyl (TMS) | A very common silylation reagent; by-products are highly volatile. thermofisher.com |

| Isobutyl Chloroformate | - | N-isobutyloxycarbonyl isobutyl ester | Allows for derivatization in an aqueous phase; provides good sensitivity. nih.gov |

This table lists reagents used to create volatile derivatives of amino acids like glycine and tyrosine for subsequent analysis by GC-MS.

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the unambiguous identification of this compound by confirming its molecular weight and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing polar, high-molecular-weight biomolecules like peptides directly from a liquid solution. nih.gov This makes it an ideal ionization source to couple with HPLC (LC-MS). As the eluent from the HPLC column is sprayed through a heated capillary under a strong electric field, it forms a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, peptide ions) are ejected into the gas phase.

A key characteristic of ESI is its tendency to produce multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). This is advantageous as it brings the m/z of large molecules into the detection range of most mass spectrometers. For this compound (Molecular Weight: 393.38 g/mol ), ESI would likely produce a prominent singly charged ion [M+H]⁺ at m/z 394.4, but also potentially a doubly charged ion [M+2H]²⁺ at m/z 197.7.

When coupled with tandem mass spectrometry (MS/MS), ESI-MS can be used for peptide sequencing. The parent ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are analyzed to deduce the amino acid sequence. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique widely used for peptide and protein analysis. europeanpharmaceuticalreview.com In this method, the analyte is co-crystallized with a large excess of a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid. youtube.com A pulsed laser beam irradiates the sample spot, causing the matrix to absorb the energy and desorb into the gas phase, carrying the intact analyte with it. The matrix facilitates the ionization of the analyte, typically by proton transfer.

MALDI predominantly produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum and makes it easy to determine the molecular weight of the peptide. europeanpharmaceuticalreview.com It is coupled with a Time-of-Flight (TOF) mass analyzer, which separates ions based on the time it takes them to travel through a field-free drift tube to the detector. youtube.com Lighter ions travel faster and arrive first. This process allows for very precise mass determination.

MALDI-TOF MS is valued for its high throughput, sensitivity, and tolerance to salts and buffers, making it a powerful tool for rapidly confirming the successful synthesis and purity of this compound by verifying its exact molecular mass. europeanpharmaceuticalreview.comnih.gov

Table 4: Comparison of ESI-MS and MALDI-TOF MS for Peptide Analysis

| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |

|---|---|---|

| Ionization Process | Ion formation from charged liquid droplets | Laser-induced desorption from a solid matrix |

| Typical Ionization State | Multiply charged ions (e.g., [M+nH]ⁿ⁺) | Predominantly singly charged ions ([M+H]⁺) |

| Coupling | Easily coupled with liquid chromatography (LC-MS) | Typically an offline technique; can be coupled with LC via spotting |

| Sample Throughput | Lower; dependent on LC run time | Higher; rapid analysis of many samples on a target plate |

| Salt Tolerance | Lower; salts can suppress ionization | Higher; more tolerant to buffers and contaminants europeanpharmaceuticalreview.com |

| Primary Use for this compound | Identification and quantification in complex mixtures (LC-MS), sequencing (MS/MS) | Rapid, accurate molecular weight confirmation, purity checks |

This table contrasts the two primary mass spectrometry ionization techniques used in the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Sequence Determination

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of peptides like this compound. The process involves multiple stages of mass analysis. scispace.comcreative-proteomics.com Initially, the peptide is ionized, typically using methods like electrospray ionization (ESI), to form a protonated molecular ion, [M+H]⁺. This precursor ion is then selected and isolated within the mass spectrometer.

The isolated precursor ion is subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). creative-proteomics.comnih.gov These collisions impart energy, causing the peptide bonds, which are the most labile, to break in a predictable manner. osu.edu This fragmentation primarily generates two types of sequence-specific ions: b-ions , which contain the N-terminus, and y-ions , which contain the C-terminus.

By analyzing the mass-to-charge (m/z) ratios of the resulting fragment ions, the sequence can be deduced. The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue. For this compound (Gly-Gly-Gly-Tyr), the expected fragmentation pattern would allow for unambiguous sequence confirmation. In addition to sequence ions, a characteristic immonium ion for tyrosine at m/z 136.076 is often observed, further confirming the presence of this residue. researchgate.net

Interactive Data Table: Theoretical MS/MS Fragmentation of this compound

Molecular Formula: C₁₅H₁₉N₄O₆⁻ Monoisotopic Mass: 367.1254 g/mol

Below is a table of the predicted monoisotopic masses for the primary b- and y-ions that would be generated from the fragmentation of the [M+H]⁺ precursor ion (m/z 368.1327).

| Ion Type | Sequence | Theoretical m/z |

| b₁ | G | 58.0293 |

| b₂ | GG | 115.0508 |

| b₃ | GGG | 172.0723 |

| y₁ | Y | 182.0812 |

| y₂ | GY | 239.0981 |

| y₃ | GGY | 296.1196 |

| Immonium | Y | 136.0757 |

Spectrophotometric and Fluorometric Detection Methods

Optical spectroscopy methods are fundamental for the routine quantification and characterization of this compound in solution, primarily exploiting the properties of the tyrosine chromophore.

UV-Visible spectroscopy is a straightforward and widely used method for determining the concentration of peptides containing aromatic amino acids. thermofisher.com The concentration of a this compound solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm). novoprolabs.com

The UV absorbance of this tetrapeptide is dominated by two features: the π → π* transitions of the peptide bonds, which absorb strongly around 214 nm, and the aromatic side chain of the tyrosine residue, which has a primary absorption maximum at approximately 274-280 nm. nih.govscribd.com While measurement at 214 nm is possible, it is more susceptible to interference from other components. Therefore, the absorbance at ~280 nm is most commonly used for quantification. alphalyse.com The molar extinction coefficient (ε) can be calculated based on the number of tyrosine residues and peptide bonds in the sequence. nih.govacs.org

Interactive Data Table: Molar Extinction Coefficients for this compound Chromophores

This table provides the molar absorptivity values for the constituent chromophores that enable concentration determination.

| Chromophore | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Tyrosine | 274 | 1400 |

| Peptide Bond | 214 | 923 |

| Calculated for Peptide | 274 | ~1400 |

| Calculated for Peptide | 214 | ~8069 (3 x ε_peptide_bond + ε_tyrosine_at_214nm) |

The tyrosine residue endows this compound with intrinsic fluorescence, a property that can be harnessed for highly sensitive detection and quantification. scribd.comnist.gov When excited with UV light, the phenol (B47542) side chain of tyrosine emits fluorescent light at a longer wavelength. This phenomenon forms the basis for various fluorescence-based assays. researchgate.net

Typically, tyrosine is excited at a wavelength of approximately 275 nm, and its fluorescence emission is maximal around 303-304 nm. atlantis-press.comresearchgate.net The intensity of this fluorescence is directly proportional to the peptide's concentration under controlled conditions. This method offers greater sensitivity and specificity compared to UV absorbance, as fewer molecules exhibit native fluorescence. The quantum yield and emission maximum can be influenced by environmental factors such as solvent polarity and pH, providing a tool to probe the local environment of the tyrosine residue. scribd.com Fluorescence detection is often coupled with separation techniques like high-performance liquid chromatography (HPLC) for precise quantification in complex mixtures. researchgate.net

Interactive Data Table: Fluorescence Properties of the Tyrosine Residue

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (λ_ex) | ~275 | The optimal wavelength to excite the tyrosine chromophore. |

| Emission Maximum (λ_em_) | ~304 | The wavelength of maximum fluorescence intensity. |

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling is an indispensable tool for tracing the metabolic fate of this compound and quantifying its contribution to various metabolic pathways, a field known as metabolic flux analysis (MFA). thermofisher.comnih.gov This approach involves using a version of the peptide, or its precursors, in which one or more atoms have been replaced with a stable heavy isotope (e.g., ¹³C, ¹⁵N). nih.govvanderbilt.edu

By introducing the labeled compound into a biological system (e.g., cell culture or a whole organism), researchers can track the movement of the isotopic label through metabolic networks using mass spectrometry or NMR. For instance, ¹³C-labeled this compound can be administered to study its rate of hydrolysis by peptidases and the subsequent incorporation of labeled glycine and tyrosine into newly synthesized proteins. biorxiv.org

Research has utilized this principle to assess the bioavailability and metabolic utility of tyrosine from dipeptides like glycyl-L-tyrosine. In one study, parenterally fed rats were given a phenylalanine-deficient diet supplemented with glycyl-L-tyrosine. The results showed that the dipeptide was efficiently utilized, restoring normal tyrosine concentrations in plasma and tissues and supporting normal growth, indicating rapid and quantitative hydrolysis of the infused dipeptide. nih.gov Another study in parenterally fed neonates used a ¹³C-phenylalanine tracer along with graded intakes of glycyl-L-tyrosine to determine the metabolic requirement for tyrosine, demonstrating how the labeled tracer's metabolism is altered by the availability of tyrosine from the dipeptide.

These tracer studies provide quantitative data on reaction rates (fluxes) that cannot be obtained from simple concentration measurements, offering a dynamic view of the peptide's role in metabolism. nih.gov

Derivatization and Analog Development for Research Probes

Synthesis of Isotopic and Fluorescently Labeled Glycylglycylglycyl-L-tyrosine Analogs

The synthesis of labeled analogs of this compound is crucial for its use as a research probe, enabling its detection and quantification in various experimental settings.

Isotopically Labeled Analogs:

Isotopic labeling involves the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the peptide structure. These labeled compounds are invaluable for studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of isotopically labeled this compound would likely start with the synthesis of an isotopically labeled L-tyrosine precursor. nih.govnih.govresearchgate.netdeepdyve.com For instance, a facile, gram-scale synthesis of isotopically labeled L-tyrosine has been described, which can then be incorporated into the peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. nih.govnih.gov

One common approach involves preparing isotopically labeled pyruvate (B1213749) precursors that are then converted to the desired amino acid. nih.gov The synthesis of related tripeptides, such as Glycyl-L-prolyl-L-glutamic acid (GPE), has been achieved with isotopic labels for research purposes. researchgate.net

Fluorescently Labeled Analogs:

Fluorescent labeling imparts photophysical properties to the peptide, allowing for its visualization and tracking in biological systems using fluorescence microscopy and spectroscopy. The tyrosine residue in this compound provides a natural, albeit weak, intrinsic fluorescence. To enhance this, extrinsic fluorophores are typically conjugated to the peptide.

The synthesis of fluorescently labeled analogs can be achieved by reacting the N-terminus or a side chain of the peptide with a fluorescent dye. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths. For example, a common strategy is to use a fluorescent probe that can be detected by its intramolecular charge transfer (ICT) effect. mdpi.com The design of such probes often involves a recognition unit that, upon interaction with a target, elicits a change in fluorescence. mdpi.com

Table 1: Examples of Labeling Strategies for Peptides

| Labeling Type | Precursor/Reagent Example | Application | Reference |

| Isotopic | ¹³C-labeled L-tyrosine | NMR, Mass Spectrometry | nih.govnih.gov |

| Isotopic | Deuterated L-tyrosine | NMR Spectroscopy | researchgate.net |

| Fluorescent | BODIPY FL GTPγS | Affinity Probe Capillary Electrophoresis | nih.gov |

| Fluorescent | Cyclopropyl methyl ester-based probe | BChE Detection | mdpi.com |

Structure-Activity Relationship (SAR) Investigations of Modified this compound

For instance, research on 2',6'-dimethyl-L-tyrosine (Dmt) derivatives has shown that modifications to the tyrosine residue can significantly enhance receptor affinity and functional bioactivity. nih.gov A series of H-Dmt-NH-X compounds were synthesized, and their opioid receptor affinity and agonism were evaluated, revealing that H-Dmt-NH-CH₃ exhibited high affinity comparable to morphine. nih.gov

Similarly, SAR studies on aminocyclopentitol glycosidase inhibitors, which can mimic sugar structures, have demonstrated that the stereochemistry and substituents on the molecule are critical for potent and selective enzyme inhibition. nih.gov These studies often involve synthesizing a library of analogs with systematic modifications and then assessing their biological activity.

For this compound, an SAR investigation would likely involve:

Modification of the Tyrosine Residue: Altering the phenolic hydroxyl group or the aromatic ring to probe its role in target binding.

Substitution of Glycine (B1666218) Residues: Replacing one or more glycine residues with other amino acids to investigate the importance of the peptide backbone's flexibility and length.

N- and C-terminal Modifications: Capping the termini to alter charge and stability.

Table 2: Hypothetical SAR Study on this compound Analogs

| Analog | Modification | Predicted Effect on Activity | Rationale |

| [Dmt⁴]-Gly-Gly-Gly-Tyr | 2',6'-dimethyl-L-tyrosine at position 4 | Increased receptor affinity | Based on studies of Dmt-containing opioid peptides nih.gov |

| Gly-Ala-Gly-Tyr | Glycine at position 2 replaced by Alanine | Altered conformational flexibility | Introduction of a methyl group restricts backbone rotation |

| Gly-Gly-Gly-Phe | Tyrosine at position 4 replaced by Phenylalanine | Loss of hydrogen bonding capability | Removal of the phenolic hydroxyl group |

| Ac-Gly-Gly-Gly-Tyr-NH₂ | Acetylated N-terminus, amidated C-terminus | Increased stability against peptidases | Neutralization of terminal charges often enhances metabolic stability |

Design and Synthesis of this compound-Based Affinity Probes

Affinity-based probes are powerful tools for identifying and studying the binding partners of a molecule of interest. A this compound-based affinity probe would typically consist of the peptide sequence, a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

The design of such probes often starts with a known ligand for the target protein. nih.gov Modular synthesis approaches, such as multicomponent reactions, can be employed to rapidly generate a library of probes with different ligands, reactive groups, and reporter tags. nih.gov For protein kinases, affinity probes have been developed using general ligands that stabilize a specific inactive conformation of the ATP-binding site, coupled with a photo-reactive group and an alkyne tag for click chemistry. nih.gov

A hypothetical design for a this compound affinity probe could involve:

The Recognition Moiety: The this compound sequence itself, which would confer specificity for its target.

The Reactive Group: A photo-activatable group like a diazirine or a benzophenone, which upon UV irradiation forms a covalent bond with nearby residues of the target protein.

The Reporter Tag: A biotin molecule for affinity purification of the target protein or a fluorescent dye for visualization.

Table 3: Components of a Hypothetical this compound Affinity Probe

| Component | Example | Function | Reference for Principle |

| Recognition Moiety | This compound | Binds to the target protein | - |

| Reactive Group | Trifluoromethylphenyl diazirine | Covalent cross-linking to the target upon UV activation | nih.gov |

| Reporter Tag | Alkyne | Allows for conjugation to a reporter molecule (e.g., azide-biotin) via click chemistry | nih.gov |

| Reporter Tag | Biotin | Enables affinity purification of the probe-target complex | nih.gov |

Development of Prodrugs for Mechanistic Delivery Studies (non-clinical)

Prodrugs are inactive or less active precursors of a pharmacologically active agent that are converted to the active form in the body. For a peptide like this compound, a prodrug strategy could be employed in non-clinical settings to study its delivery across biological barriers, such as cell membranes.

The development of prodrugs often involves masking polar functional groups to increase lipophilicity and facilitate passive diffusion across membranes. For peptides, this can be achieved by creating ester or amide linkages that are later cleaved by endogenous enzymes. For instance, L-tyrosine has been used to create prodrugs of other molecules to enhance their delivery, sometimes by targeting amino acid transporters like LAT1.

A prodrug of this compound could be designed by:

Esterification of the C-terminus: Converting the terminal carboxylic acid to an ester to mask the negative charge.

Modification of the Tyrosine Hydroxyl Group: Creating an ether or ester linkage at the phenolic hydroxyl group.

Attachment of a Promolety to the N-terminus: Acylating the N-terminal amine to neutralize its positive charge.

These modifications would be designed to be cleaved by cellular esterases or other enzymes, releasing the parent this compound intracellularly for mechanistic studies.

Table 4: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Modification | Intended Effect for Mechanistic Studies | Reference for Principle |

| C-terminal Esterification | Gly-Gly-Gly-Tyr-OEt (Ethyl ester) | Increased lipophilicity, potential for esterase-mediated release | |

| N-terminal Acylation | Ac-Gly-Gly-Gly-Tyr | Neutralization of N-terminal charge, increased stability | nih.gov |

| Tyrosine O-alkylation | Gly-Gly-Gly-Tyr(OBn) (Benzyl ether) | Masking of the polar hydroxyl group | |

| LAT1-Targeting | Conjugation to a LAT1-recognized moiety | Study of transporter-mediated uptake |

Q & A

Q. What are the established methodologies for synthesizing Glycylglycylglycyl-L-tyrosine, and how do researchers validate purity and structural integrity?

Solid-phase peptide synthesis (SPPS) is the most common method, utilizing Fmoc/t-Bu chemistry to sequentially add glycine and tyrosine residues . Post-synthesis, purity is validated via reverse-phase HPLC (≥97% purity threshold), and structural integrity is confirmed using LC-MS (to verify molecular weight, 295.29 g/mol) and H/C NMR spectroscopy (to confirm amide bond formation and stereochemistry) .

Q. How do researchers design stability studies for this compound under varying pH and temperature conditions?

Stability is assessed by incubating the peptide in buffers (pH 2–9) at 25°C and 37°C for 24–72 hours. Degradation is monitored via HPLC, with degradation products identified using tandem MS. For example, cleavage at glycine-tyrosine bonds under acidic conditions (pH <4) indicates susceptibility to hydrolysis .

Q. What analytical techniques are critical for distinguishing Glycylglycyglycyl-L-tyrosine from structurally similar tripeptides like Glycyl-L-valine or gamma-Glutamyltyrosine?

High-resolution mass spectrometry (HRMS) differentiates molecular weights (e.g., Gly-Gly-Tyr vs. gamma-Glu-Tyr, Δm/z = 14.02). Circular dichroism (CD) spectroscopy can also distinguish conformational differences in tyrosine-containing peptides due to aromatic side-chain interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Glycylglycyglycyl-L-tyrosine across cell-based assays?

Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media). A meta-analysis of raw data from public repositories (e.g., ChEMBL) should be conducted, followed by standardized dose-response experiments (IC curves) under controlled nutrient and oxygen levels .

Q. What computational strategies optimize Glycylglycyglycyl-L-tyrosine’s solubility for in vivo pharmacokinetic studies?

Molecular dynamics (MD) simulations predict solubility by modeling peptide-water interactions. Empirical validation involves testing co-solvents (e.g., DMSO or cyclodextrins) at 1–5% (v/v) to enhance aqueous solubility without altering bioactivity. Solubility thresholds are quantified via nephelometry .

Q. How do researchers address challenges in synthesizing Glycylglycyglycyl-L-tyrosine with isotope-labeled glycine residues for metabolic tracing studies?

C- or N-labeled glycine is incorporated during SPPS. Isotopic enrichment is confirmed via isotope ratio mass spectrometry (IRMS), and metabolic flux is tracked using C-NMR in cell lysates. Contamination risks (e.g., unlabeled glycine) are mitigated via rigorous HPLC purification .

Data Analysis and Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Glycylglycyglycyl-L-tyrosine in enzyme inhibition assays?

Nonlinear regression models (e.g., Hill equation) are used to calculate IC and Hill coefficients. Outliers are identified via Grubbs’ test (α=0.05), and significance is assessed using ANOVA with post-hoc Tukey correction for multiple comparisons .

Q. How should researchers design controls to isolate Glycylglycyglycyl-L-tyrosine’s effects from nonspecific interactions in receptor-binding assays?

Negative controls include scrambled peptides (e.g., Tyr-Gly-Gly-Gly) and competitive inhibitors (e.g., excess L-tyrosine). Surface plasmon resonance (SPR) with reference flow cells minimizes nonspecific binding artifacts. Data normalization to baseline (0 nM peptide) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.